molecular formula C18H26Cl2N2O B5298396 3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride

Cat. No.: B5298396
M. Wt: 357.3 g/mol
InChI Key: CLMXPKOAJYTMMH-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a naphthalene moiety, and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Formation of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with 3-chloropropan-1-amine under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-morpholin-4-yl-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.

    3-morpholin-4-yl-N-(benzyl)propan-1-amine: Similar structure with a benzyl group.

Uniqueness

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where the naphthalene group plays a crucial role.

Properties

IUPAC Name

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.2ClH/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20;;/h1-3,5-8,19H,4,9-15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXPKOAJYTMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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